5-Methyl-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis The synthesis of 5-Methyl-1H-indole-2-carboxylic acid and related compounds involves multi-step processes, utilizing core compounds such as 1H-indole-2-carboxylic acids. For example, a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids was synthesized starting from 1H-indole-2-carboxylic acids, highlighting the versatility of indole carboxylic acids in synthetic chemistry. The synthesized compounds were characterized using various spectroscopic methods, confirming their structures (Reddy et al., 2022).
Molecular Structure Analysis Spectroscopic profiling, including FT-IR, FT-Raman, UV, and NMR spectroscopy, provides detailed insights into the molecular structure of related molecules such as methyl 5-methoxy-1H-indole-2-carboxylate. These studies help in understanding the electronic nature, vibrational modes, and chemical reactivity of the molecule. Computational studies, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) analysis, further elucidate the molecular structure and reactivity of these compounds (Almutairi et al., 2017).
Chemical Reactions and Properties The chemical reactivity and properties of indole carboxylic acids are highlighted by their involvement in various chemical reactions. For instance, palladium-catalyzed three-component regioselective dehydrogenative coupling of indoles demonstrates the introduction of a C3'-bonded five-carbon structural unit into indoles, showcasing the chemical versatility of indole carboxylic acids (Zhang et al., 2021). Another study reported the synthesis of indole-2-carboxylic acid derivatives with antioxidant potential, underscoring the functional diversity of these compounds (Naik et al., 2012).
Physical Properties Analysis Physical properties, including crystal structure and vibrational spectra, have been extensively studied. The crystal and molecular structures of indole carboxylic acids, determined through X-ray diffraction and spectroscopic methods, provide insight into their solid-state properties and hydrogen bonding patterns, essential for understanding their stability and reactivity (Morzyk-Ociepa et al., 2004).
Chemical Properties Analysis The chemical properties of 5-Methyl-1H-indole-2-carboxylic acid and related compounds, such as their stability under various conditions and reactivity towards different chemical transformations, are crucial for their application in synthetic organic chemistry. Studies have shown that indole-2-carboxylic acid derivatives are stable under acidic and oxidative conditions, making them suitable intermediates for further chemical modifications (Murakami, 1987).
Scientific Research Applications
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Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and are important types of molecules and natural products .
- Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Biosynthesis of Inhibitors of Protein Kinases
- Field : Biochemistry
- Application : Indole derivatives are used in the biosynthesis of inhibitors of protein kinases .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not specified in the source .
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Preparation of Anthranilic Acids
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Synthesis of the Pyrrolizidine Alkaloid
- Field : Organic Chemistry
- Application : Indole derivatives are used as reactants for the synthesis of the pyrrolizidine alkaloid .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not specified in the source .
-
Biosynthesis of Inhibitors of Protein Kinases
- Field : Biochemistry
- Application : Indole derivatives are used in the biosynthesis of inhibitors of protein kinases .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of this application are not specified in the source .
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Preparation of Diphenylsulfonium Ylides
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Cross Dehydrogenative Coupling Reactions
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
5-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAITVOCMWPNFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293351 | |
Record name | 5-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-indole-2-carboxylic acid | |
CAS RN |
10241-97-1 | |
Record name | 10241-97-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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